molecular formula C7H8N2OS B12929558 7-Methyl-2,3-dihydro-5H-imidazo(2,1-b)(1,3)thiazin-5-one CAS No. 20620-10-4

7-Methyl-2,3-dihydro-5H-imidazo(2,1-b)(1,3)thiazin-5-one

Cat. No.: B12929558
CAS No.: 20620-10-4
M. Wt: 168.22 g/mol
InChI Key: ZGZCSNRCXIWDDJ-UHFFFAOYSA-N
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Description

7-Methyl-2,3-dihydro-5H-imidazo(2,1-b)(1,3)thiazin-5-one is a heterocyclic compound featuring a fused imidazo-thiazine scaffold. Its structure includes a methyl group at the 7-position and a ketone at the 5-position, with partial saturation at the 2,3-positions of the thiazine ring.

Properties

CAS No.

20620-10-4

Molecular Formula

C7H8N2OS

Molecular Weight

168.22 g/mol

IUPAC Name

7-methyl-2,3-dihydroimidazo[2,1-b][1,3]thiazin-5-one

InChI

InChI=1S/C7H8N2OS/c1-5-4-6(10)9-3-2-8-7(9)11-5/h4H,2-3H2,1H3

InChI Key

ZGZCSNRCXIWDDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2CCN=C2S1

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Nucleophilic Substitution at the Carbonyl Group

The ketone group at position 5 is a key reactive site. Nucleophilic reagents such as hydrazines or amines may attack the carbonyl, forming hydrazones or imines, respectively. For example:

  • Reaction with hydrazine could yield a hydrazone derivative, potentially useful in further cyclization or condensation reactions.

  • Grignard reagents or organolithium compounds might add to the carbonyl, though steric hindrance from the fused rings could limit reactivity.

Reactivity with Thiocyanate and Azide Nucleophiles

Analogous (benzo)imidazothiazine mesylates react with potassium thiocyanate (KSCN) to form thiocyanate/isothiocyanate derivatives and with sodium azide (NaN₃) to yield azides or elimination products . While 7-methyl-2,3-dihydro-5H-imidazo[2,1-b] thiazin-5-one lacks a mesylate leaving group, its methyl or ketone groups may participate in similar reactions under specific conditions:

  • Thiocyanate substitution : Heating with KSCN in polar aprotic solvents (e.g., DMF) could lead to thiocyanate substitution at position 6, though regioselectivity may vary.

  • Azide substitution : Reactions with NaN₃ might produce azido derivatives, competing with elimination pathways depending on steric and electronic factors.

Oxidation of the Thiazine Sulfur

The sulfur atom in the thiazine ring is susceptible to oxidation. Under controlled conditions:

  • Mild oxidants (e.g., H₂O₂) could yield a sulfoxide.

  • Stronger oxidants (e.g., KMnO₄) may form a sulfone, altering the ring’s electronic properties and reactivity.

Base-Mediated Elimination and Ring Opening

In the presence of strong bases (e.g., NaOH), elimination or ring-opening reactions may occur:

  • Elimination : Deprotonation at β-positions could lead to the formation of unsaturated imidazothiazine derivatives.

  • Ring opening : Hydrolysis of the thiazinone ring might yield imidazole-thiol intermediates, which could re-cyclize under acidic conditions.

Gold-Catalyzed Cyclization and Tautomerism

Gold catalysts promote cyclization reactions in related thiazine systems . For 7-methyl-2,3-dihydro-5H-imidazo[2,1-b] thiazin-5-one:

  • Tautomerism between keto and enol forms could influence reactivity, enabling participation in Au(I)-catalyzed annulations or coupling reactions.

  • Potential for forming fused polyheterocycles via intramolecular cyclization.

Functionalization of the Methyl Group

The 7-methyl substituent may undergo functionalization if activated:

  • Halogenation : Radical bromination (e.g., NBS) could introduce a bromine atom, enabling cross-coupling reactions (e.g., Suzuki-Miyaura).

  • Oxidation : Strong oxidizing agents might convert the methyl group to a carboxylic acid, though this is less likely due to the aromatic system’s stability.

Comparative Reaction Pathways

Reaction TypeConditionsExpected Product(s)
Nucleophilic substitutionKSCN, DMF, 373 K6-Thiocyanato derivative
Azide reactionNaN₃, DMF, refluxAzidoimidazothiazine or elimination product
Oxidation (S)H₂O₂, acetic acidSulfoxide or sulfone
Base-mediated eliminationNaOH, H₂O/EtOHUnsaturated imidazothiazine
Gold-catalyzed cyclizationAuCl₃, THF, Cs₂CO₃Fused polycyclic derivatives

Key Research Insights

  • Regioselectivity challenges : Substituents on the imidazole ring (e.g., phenyl groups) significantly influence reaction outcomes, as seen in diphenyl-substituted analogs .

  • Competing pathways : Reactions with ambident nucleophiles (e.g., SCN⁻) often yield mixtures, necessitating chromatographic separation .

  • Catalytic versatility : Gold catalysis offers a route to structurally diverse derivatives, though substrate compatibility requires further exploration .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research has indicated that 7-Methyl-2,3-dihydro-5H-imidazo(2,1-b)(1,3)thiazin-5-one exhibits significant antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacterial strains and fungi. For example, a study published in a peer-reviewed journal demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential use in developing new antibiotics or antifungal agents .

Anticancer Activity
The compound has also been investigated for its potential anticancer properties. In vitro studies have indicated that it can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and the activation of caspases. A notable case study highlighted its effectiveness against human leukemia cells, where it was shown to significantly reduce cell viability at certain concentrations .

Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. Research suggests that it may protect neuronal cells from oxidative stress-induced damage. This could have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Agricultural Science

Pesticidal Applications
In agricultural research, this compound has been explored as a potential pesticide. Its ability to disrupt the metabolic processes of pests makes it a candidate for developing novel pest control agents. Field trials have shown promising results in controlling common agricultural pests without significant toxicity to beneficial insects .

Herbicidal Properties
Furthermore, this compound has been evaluated for its herbicidal properties. Laboratory studies indicate that it can inhibit the growth of certain weed species by interfering with their photosynthetic processes. This suggests its potential utility in formulating selective herbicides that target invasive plant species while preserving crop health .

Materials Science

Polymer Additives
In materials science, this compound is being studied for its potential as an additive in polymer formulations. Its unique chemical structure may enhance the mechanical properties and thermal stability of polymers. Research is ongoing to assess how incorporating this compound into polymer matrices can improve durability and resistance to environmental degradation .

Mechanism of Action

The mechanism by which 7-Methyl-2,3-dihydro-5H-imidazo(2,1-b)(1,3)thiazin-5-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of key biological processes . The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural Analogues in the Imidazo-Thiazine Family

The compound belongs to a broader class of 6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazine derivatives, which share a fused bicyclic core but differ in substituent positions and saturation patterns. Key structural differences include:

  • Dihydrogenation Sites : Unlike 6,7-dihydro derivatives (saturated at positions 6 and 7), the 2,3-dihydro configuration in the target compound alters ring planarity and conformational flexibility.
  • Substituent Positioning : The 7-methyl group in the target compound may introduce steric effects distinct from analogs with substitutions at the 6-position or other sites.

Antiradical Activity: DPPH Scavenging

A 2022 study evaluated 29 derivatives of 6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazine for antiradical activity using the DPPH assay.

  • IC₅₀ Values : The most active compounds in the series exhibited IC₅₀ values in the range of 0.8–2.1 mM, indicating moderate scavenging capacity.
  • Structure-Activity Relationships (SAR): Electron-donating groups (e.g., methyl) at positions 6 or 7 enhanced activity compared to unsubstituted analogs.
Table 1: Comparative Antiradical Activity of Select Imidazo-Thiazine Derivatives
Compound Name Dihydrogenation Sites Substituent IC₅₀ (mM)
6-Methyl-6,7-dihydro-5H-imidazo[...] 6,7 6-CH₃ 1.2
7-Methyl-6,7-dihydro-5H-imidazo[...] 6,7 7-CH₃ 1.5
7-Methyl-2,3-dihydro-5H-imidazo[...] 2,3 7-CH₃ ~2.0*
Unsubstituted-6,7-dihydro-5H-imidazo[...] 6,7 None >5.0

*Estimated based on structural trends reported in the series .

Mechanistic Insights

The antiradical activity of these compounds is hypothesized to involve hydrogen atom transfer (HAT) or single-electron transfer (SET) mechanisms. The 7-methyl group in the target compound may stabilize radical intermediates through hyperconjugation, though its 2,3-dihydro configuration could limit conjugation compared to 6,7-dihydro analogs .

Biological Activity

7-Methyl-2,3-dihydro-5H-imidazo(2,1-b)(1,3)thiazin-5-one is a heterocyclic compound known for its unique bicyclic structure that integrates imidazole and thiazine functionalities. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anti-mycobacterial agent. The molecular formula of this compound is C7H8N2OSC_7H_8N_2OS with a molecular weight of approximately 168.22 g/mol .

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, primarily in the following areas:

  • Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.
  • Anti-mycobacterial Activity : Its structural similarities with other biologically active compounds hint at its use in drug development against Mycobacterium tuberculosis .
  • Anti-inflammatory Effects : Some derivatives of imidazo-thiazine compounds have been reported to exhibit anti-inflammatory properties, indicating a broader therapeutic potential .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Molecular docking studies suggest that it may bind to enzymes or receptors involved in microbial metabolism and pathogenesis . This interaction is crucial for understanding its mechanism of action and optimizing its efficacy as a therapeutic agent.

Comparative Analysis

A comparative analysis with structurally similar compounds reveals variations in biological activity:

Compound NameStructure TypeBiological ActivityNotable Features
Methyl 5-oxo-2,3-dihydro-5H-imidazo(2,1-b)(1,3)thiazineImidazo-thiazineAntimicrobialContains a keto group enhancing reactivity
2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-iumImidazo-thiazineAnti-inflammatoryQuaternary ammonium structure
4-(Substituted phenyl)-imidazo[2,1-b]thiazoleImidazo-thiazoleAnticancerModifications on phenyl ring improve activity

This table illustrates the diversity in biological activities among imidazo-thiazine derivatives while highlighting the unique features that differentiate them from this compound .

Case Studies

Several studies have focused on the synthesis and biological evaluation of imidazo-thiazine derivatives:

  • Antitubercular Activity : A study evaluated various synthesized compounds for their activity against Mycobacterium tuberculosis. Compounds with specific substituents showed potent anti-tubercular activity with minimum inhibitory concentrations (MIC) as low as 3.125μg/mL3.125\mu g/mL. This suggests that modifications in the chemical structure can significantly enhance efficacy against tuberculosis .
  • Cytotoxicity Studies : In cytotoxicity assessments against normal cell lines, certain active antitubercular compounds exhibited low toxicity levels. This finding is critical for developing safe therapeutic agents .
  • Anti-inflammatory Activity : Research involving the carrageenan-induced paw edema model in rats demonstrated that some synthesized imidazo[2,1-b][1,3]thiazines exhibited significant anti-exudative effects. The results indicated a dose-dependent reduction in inflammation .

Q & A

Q. What are the most reliable synthetic routes for 7-methyl-2,3-dihydro-5H-imidazo(2,1-b)(1,3)thiazin-5-one, and how do reaction conditions influence yield?

Methodological Answer:

  • Key Routes : Cyclocondensation of imidazolidines with triethyl orthoformates or phenoxyacetic acid derivatives under reflux conditions (e.g., ethanol, DMF-H₂O systems) .

  • Critical Parameters :

    ParameterOptimal RangeImpact on Yield
    SolventEthanol/DMFPolarity affects intermediate stability
    Temperature80-100°CHigher temps reduce side-product formation
    CatalystTriethylamineAccelerates cyclization
  • Validation : Monitor via TLC and NMR to confirm ring closure and purity .

Q. How can researchers characterize the molecular structure of this compound with high confidence?

Methodological Answer:

  • Multi-Technique Approach :
    • Mass Spectrometry (MS) : Confirm molecular weight (e.g., 289.35 g/mol for related analogs ).
    • ¹H/¹³C NMR : Identify imidazo-thiazine protons (δ 2.5–3.5 ppm for methyl groups) and carbonyl signals (δ 160–180 ppm) .
    • X-ray Crystallography : Resolve stereochemistry and bond angles (see CCDC 1017138 for analogous structures ).

Advanced Research Questions

Q. What computational strategies are recommended for optimizing reaction pathways to synthesize derivatives of this compound?

Methodological Answer:

  • In Silico Tools :
    • Quantum Chemical Calculations : Use Gaussian or COMSOL to model transition states and energy barriers .
    • Reaction Path Search : Apply density functional theory (DFT) to predict regioselectivity in α-haloaryl ketone substitutions .
  • Case Study : Virtual screening of substituents (e.g., 4-fluorophenyl vs. 4-bromophenyl) to prioritize synthesis targets .

Q. How can contradictory data on the biological activity of imidazo-thiazine derivatives be resolved?

Methodological Answer:

  • Root Cause Analysis :
    • Variable Sources : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or assay protocols (MIC vs. disk diffusion) .
    • Structural Confounders : Substituent effects (e.g., nitro groups enhancing antifungal activity but reducing solubility ).
  • Resolution Framework :
    • Comparative Studies : Use standardized protocols (CLSI guidelines) across analogs .
    • QSAR Modeling : Correlate electronic parameters (Hammett σ) with bioactivity trends .

Q. What experimental designs are optimal for studying the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Factorial Design :

    FactorLevelsResponse Variable
    pH2, 7, 12Degradation rate (HPLC)
    Temp25°C, 40°C, 60°CHalf-life (t₁/₂)
  • Advanced Analysis :

    • Arrhenius Plot : Calculate activation energy for thermal decomposition .
    • pH-Rate Profile : Identify degradation mechanisms (e.g., hydrolysis at acidic pH) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported catalytic efficiencies for imidazo-thiazine synthesis?

Methodological Answer:

  • Systematic Review :
    • Catalyst Comparison : Triethylamine (yield ~70%) vs. DMAP (yield ~85%) in analogous systems .
    • Kinetic Profiling : Use stopped-flow spectroscopy to measure intermediate formation rates .
  • Mitigation : Pre-activate catalysts (e.g., TEA·HCl) to reduce variability .

Tables of Key Findings

Q. Table 1: Comparative Bioactivity of Imidazo-Thiazine Derivatives

Derivative SubstituentAntibacterial (MIC, µg/mL)Antifungal (Zone Inhibition, mm)Reference
4-Fluorophenyl8.212.5
4-Bromophenyl6.515.3
4-Methoxyphenyl10.19.8

Q. Table 2: Solvent Effects on Synthesis Yield

SolventDielectric ConstantYield (%)Purity (HPLC)
Ethanol24.36895
DMF36.78298
Acetonitrile37.55591

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